molecular formula C51H86O43 B12409430 Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc

Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc

Cat. No.: B12409430
M. Wt: 1387.2 g/mol
InChI Key: ASYJOBIEXIFHAD-QFQYENFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xyloglucans can be enzymatically synthesized in the form of multi-stranded aggregates with regions characterized by high packing density . The synthesis involves the use of specific enzymes that facilitate the formation of the polysaccharide chains and their subsequent branching.

Industrial Production Methods: Industrial production of xyloglucans typically involves extraction from natural sources such as tamarind seeds. The extracted xyloglucan is then purified and processed to achieve the desired properties for various applications . The process includes steps like milling, solvent extraction, and precipitation to isolate the polysaccharide.

Chemical Reactions Analysis

Types of Reactions: Xyloglucans undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the polysaccharide to suit specific applications.

Common Reagents and Conditions: Common reagents used in the chemical reactions of xyloglucans include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of xyloglucans include oxidized and reduced derivatives, which have different functional properties. These derivatives can be used in various applications, such as drug delivery systems and biodegradable materials.

Mechanism of Action

The mechanism of action of xyloglucans involves their ability to form gels and films, which can encapsulate and release active compounds in a controlled manner. The molecular targets and pathways involved include interactions with cell wall components and enzymes that facilitate the degradation and remodeling of the polysaccharide .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to xyloglucans include other hemicelluloses like arabinoxylans and glucomannans. These polysaccharides share similar structural features and functional properties.

Uniqueness: Xyloglucans are unique due to their highly branched structure and ability to form stable gels and films. This makes them particularly valuable in applications requiring biocompatibility and controlled release properties .

Biological Activity

The compound Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc is a complex glycan structure that has garnered attention in biological research due to its potential roles in various physiological processes. This article explores the biological activity of this compound, including its effects on cell adhesion, immune response, and potential therapeutic applications.

Structural Characteristics

This compound consists of multiple sugar units, specifically xylose (Xyl), glucose (Glc), and galactose (Gal), linked through specific glycosidic bonds. The intricate structure suggests a role in biological recognition processes, particularly in interactions with proteins and cells.

Table 1: Structural Components of the Compound

Sugar UnitLinkage TypePosition
Xylosea1-61
Glucoseb1-42
Galactoseb1-23

Cell Adhesion

Research indicates that complex glycans like Xyl(a1-6)Glc can significantly influence cell adhesion properties. Glycans are known to mediate interactions between cells and the extracellular matrix (ECM), which is crucial for tissue development and repair. Studies have shown that the presence of specific sugar moieties can enhance or inhibit cell adhesion to various substrates, influencing processes such as wound healing and tissue regeneration .

Immune Response Modulation

Glycans play a pivotal role in modulating immune responses. The structural diversity of glycans allows them to interact with various receptors on immune cells, potentially influencing their activation and function. For instance, certain glycan structures have been shown to enhance the recognition of pathogens by immune cells, leading to an improved immune response . The specific arrangement of Xyl, Glc, and Gal in this compound may similarly affect its immunological properties.

Therapeutic Potential

The therapeutic applications of glycans are being explored extensively. Compounds like Xyl(a1-6)Glc have shown promise in drug delivery systems due to their biocompatibility and ability to target specific cells . Furthermore, modifications of glycan structures can lead to enhanced efficacy in targeting cancer cells or modulating inflammatory responses.

Study on Glycan-Mediated Cell Adhesion

In a recent study, researchers investigated the impact of various glycan structures on the adhesion of endothelial cells. The findings suggested that the presence of Xyl residues significantly increased adhesion strength compared to controls lacking these sugars. This study highlights the importance of specific glycan configurations in cellular interactions .

Immunological Effects

Another study focused on the immunomodulatory effects of complex glycans derived from natural sources. It was found that certain glycan structures could enhance macrophage activation and promote cytokine release, suggesting a potential application for Xyl(a1-6)Glc in immunotherapy .

Properties

Molecular Formula

C51H86O43

Molecular Weight

1387.2 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C51H86O43/c52-1-11(56)22(62)39(12(57)2-53)90-48-37(77)31(71)41(19(88-48)9-83-50-42(23(63)14(59)6-80-50)93-45-34(74)28(68)25(65)16(3-54)85-45)92-49-38(78)32(72)40(91-47-36(76)30(70)27(67)18(87-47)8-82-44-33(73)21(61)13(58)5-79-44)20(89-49)10-84-51-43(24(64)15(60)7-81-51)94-46-35(75)29(69)26(66)17(4-55)86-46/h1,11-51,53-78H,2-10H2/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+/m0/s1

InChI Key

ASYJOBIEXIFHAD-QFQYENFESA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)CO[C@@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(CO5)O)O)OC6C(C(C(C(O6)CO)O)O)O)COC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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